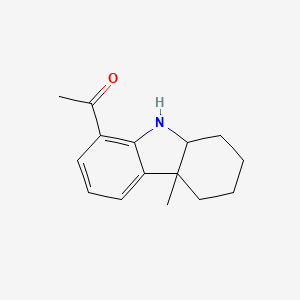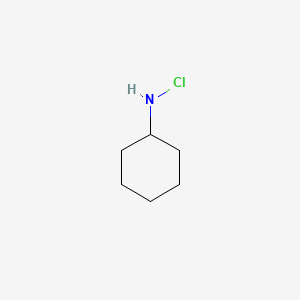![molecular formula C42H26O B13940004 2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan is a complex polycyclic aromatic compound It is characterized by its intricate structure, which includes multiple fused aromatic rings
Métodos De Preparación
The synthesis of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan can be achieved through several synthetic routes. One common method involves the multicomponent reaction of commercially available phenols, arylglyoxals, and cyclic 1,3-diketones . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently.
Análisis De Reacciones Químicas
2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the corresponding alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference material for chromatography standards . In biology and medicine, its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications. In industry, it can be used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan involves its interaction with molecular targets through its aromatic rings. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan include other polycyclic aromatic compounds such as benzo[b]naphtho[1,2-d]furan , benzo[b]naphtho[2,1-d]furan , and dibenzo[b,d]furan . These compounds share similar structural features but differ in the arrangement and number of aromatic rings, which can lead to differences in their chemical properties and applications. The uniqueness of 2-(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan lies in its specific arrangement of aromatic rings, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C42H26O |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
2-[10-(2-phenylphenyl)anthracen-9-yl]naphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C42H26O/c1-2-12-27(13-3-1)31-16-6-7-17-32(31)42-35-20-10-8-18-33(35)41(34-19-9-11-21-36(34)42)30-22-23-39-37(25-30)38-24-28-14-4-5-15-29(28)26-40(38)43-39/h1-26H |
Clave InChI |
AETGDTODNWFQMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC9=CC=CC=C9C=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)



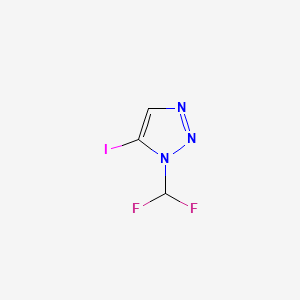
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
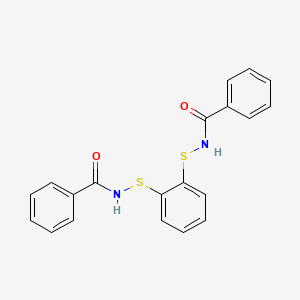
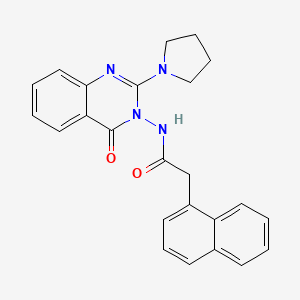
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
